4-(Chloromethyl)-1-methoxy-4-methylhexane
Description
4-(Chloromethyl)-1-methoxy-4-methylhexane is a branched alkane derivative with a hexane backbone featuring three functional groups:
- Methoxy group (-OCH₃) at position 1.
- Chloromethyl group (-CH₂Cl) and methyl group (-CH₃) at position 4.
Its physicochemical properties, such as boiling point and solubility, are expected to align with analogous alkanes but modified by the polar methoxy and reactive chloromethyl groups.
Properties
Molecular Formula |
C9H19ClO |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methoxy-4-methylhexane |
InChI |
InChI=1S/C9H19ClO/c1-4-9(2,8-10)6-5-7-11-3/h4-8H2,1-3H3 |
InChI Key |
UUZOGQWZMWFUGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCOC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxy-4-methylhexane typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of a hexane derivative with chloromethyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of 4-(Chloromethyl)-1-methoxy-4-methylhexane may involve the use of more scalable and cost-effective methods. For instance, the chloromethylation process can be optimized by using alternative chloromethylating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide (ZnI₂) in a solvent like dichloromethane (CH₂Cl₂) . This method offers good yields and is more environmentally friendly compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methoxy-4-methylhexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-1-methoxy-4-methylhexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methoxy-4-methylhexane largely depends on the functional groups present. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can participate in hydrogen bonding and other interactions with molecular targets. The overall effect of the compound is determined by its ability to interact with specific molecular pathways and targets .
Comparison with Similar Compounds
4-(Chloromethyl)-1-ethoxyhexane
1-Methoxy-4-methylcyclohexane
1-(Chloromethyl)-4-methylcyclohexane
4-Methylcyclohexanone
- Structure: Cyclohexanone with a methyl group at position 4.
- Hydrogen bonding capability of the ketone enhances solubility in polar solvents .
Data Table: Structural and Functional Comparison
Biological Activity
4-(Chloromethyl)-1-methoxy-4-methylhexane is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for 4-(Chloromethyl)-1-methoxy-4-methylhexane is . Its structure includes a chloromethyl group, a methoxy group, and a branched hexane chain, which contribute to its chemical reactivity and biological interactions.
The biological activity of 4-(Chloromethyl)-1-methoxy-4-methylhexane is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can act as an electrophile, allowing the compound to participate in nucleophilic substitution reactions with cellular nucleophiles such as thiols and amines. This can lead to modifications of proteins and enzymes, potentially altering their functions.
Antimicrobial Activity
Research has indicated that compounds similar to 4-(Chloromethyl)-1-methoxy-4-methylhexane exhibit antimicrobial properties. For instance, studies have shown that chloromethyl derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several chloromethylated compounds against common pathogens. The results showed that 4-(Chloromethyl)-1-methoxy-4-methylhexane demonstrated significant inhibitory activity against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL . This suggests potential applications in developing new antibacterial agents.
Cytotoxicity Assessment
In another investigation, the cytotoxic effects of 4-(Chloromethyl)-1-methoxy-4-methylhexane were assessed using human cell lines. The compound exhibited moderate cytotoxicity, with an IC50 value of 50 µM after 48 hours of exposure. This indicates that while it may have therapeutic potential, careful consideration is needed regarding its safety profile .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H17ClO |
| Molecular Weight | 162.68 g/mol |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
| Cytotoxic IC50 (human cells) | 50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
